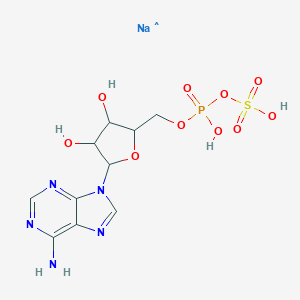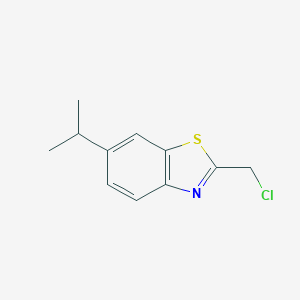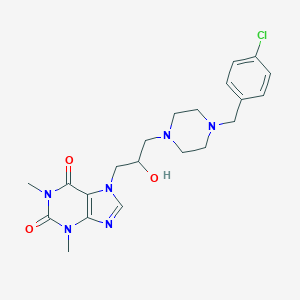
Theophylline, 7-(3-(4-(p-chlorobenzyl)-1-piperazinyl)-2-hydroxypropyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Theophylline, 7-(3-(4-(p-chlorobenzyl)-1-piperazinyl)-2-hydroxypropyl)-, is a synthetic compound that has been extensively studied for its biochemical and physiological effects. This compound has been used in various scientific research applications due to its unique properties.
Mécanisme D'action
Theophylline, 7-(3-(4-(p-chlorobenzyl)-1-piperazinyl)-2-hydroxypropyl)-, acts as a phosphodiesterase inhibitor, which leads to an increase in the intracellular concentration of cyclic adenosine monophosphate (cAMP). This, in turn, leads to the relaxation of smooth muscle cells, which is beneficial in diseases such as asthma and COPD. Theophylline also has anti-inflammatory effects, which further contributes to its therapeutic potential.
Effets Biochimiques Et Physiologiques
Theophylline, 7-(3-(4-(p-chlorobenzyl)-1-piperazinyl)-2-hydroxypropyl)-, has various biochemical and physiological effects. It increases the heart rate and cardiac output, which can be beneficial in cardiovascular diseases. It also has a bronchodilator effect, which is beneficial in asthma and COPD. Theophylline has been shown to have anti-inflammatory effects, which can be beneficial in various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
Theophylline, 7-(3-(4-(p-chlorobenzyl)-1-piperazinyl)-2-hydroxypropyl)-, has several advantages and limitations for lab experiments. It is a well-characterized compound with a known mechanism of action, which makes it a valuable tool for studying various physiological and biochemical processes. However, the compound has limited solubility in aqueous solutions, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of Theophylline, 7-(3-(4-(p-chlorobenzyl)-1-piperazinyl)-2-hydroxypropyl)-. One potential direction is the development of new analogs with improved solubility and potency. Another potential direction is the study of the compound's effects on the immune system and its potential as an immunomodulatory agent. Additionally, the compound's potential as an anti-inflammatory agent and its effects on various signaling pathways could be further explored.
Conclusion:
Theophylline, 7-(3-(4-(p-chlorobenzyl)-1-piperazinyl)-2-hydroxypropyl)-, is a synthetic compound that has been extensively studied for its biochemical and physiological effects. It has been used in various scientific research applications and has potential as a therapeutic agent for various diseases. The compound's mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper.
Méthodes De Synthèse
Theophylline, 7-(3-(4-(p-chlorobenzyl)-1-piperazinyl)-2-hydroxypropyl)-, is synthesized by the reaction of 7-theophylline acetate with 3-(4-(p-chlorobenzyl)-1-piperazinyl)-2-hydroxypropylamine in the presence of a base. The reaction proceeds at room temperature to yield the desired product in good yield.
Applications De Recherche Scientifique
Theophylline, 7-(3-(4-(p-chlorobenzyl)-1-piperazinyl)-2-hydroxypropyl)-, has been used in various scientific research applications. It has been studied for its potential as a therapeutic agent for various diseases, including asthma, chronic obstructive pulmonary disease (COPD), and cardiovascular diseases. It has also been studied for its potential as an anti-inflammatory agent and for its effects on the immune system.
Propriétés
Numéro CAS |
19971-93-8 |
|---|---|
Nom du produit |
Theophylline, 7-(3-(4-(p-chlorobenzyl)-1-piperazinyl)-2-hydroxypropyl)- |
Formule moléculaire |
C21H27ClN6O3 |
Poids moléculaire |
446.9 g/mol |
Nom IUPAC |
7-[3-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]-2-hydroxypropyl]-1,3-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C21H27ClN6O3/c1-24-19-18(20(30)25(2)21(24)31)28(14-23-19)13-17(29)12-27-9-7-26(8-10-27)11-15-3-5-16(22)6-4-15/h3-6,14,17,29H,7-13H2,1-2H3 |
Clé InChI |
ZHWPLLHVEZKHQL-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(CN3CCN(CC3)CC4=CC=C(C=C4)Cl)O |
SMILES canonique |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(CN3CCN(CC3)CC4=CC=C(C=C4)Cl)O |
Synonymes |
7-[3-[4-(4-Chlorophenylmethyl)-1-piperazinyl]-2-hydroxypropyl]-1,3-dimethyl-7H-purine-2,6(1H,3H)-dione |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



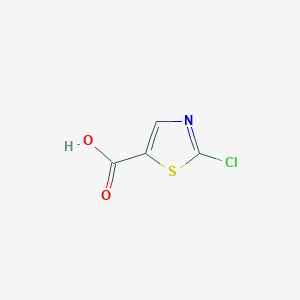
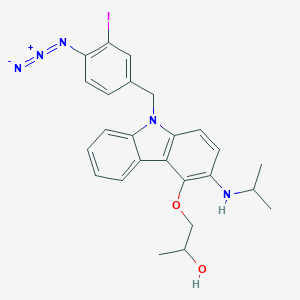
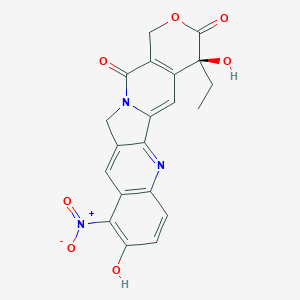
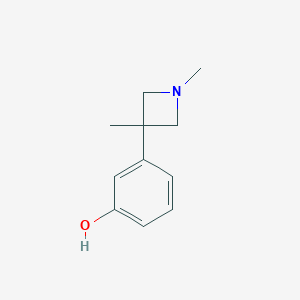
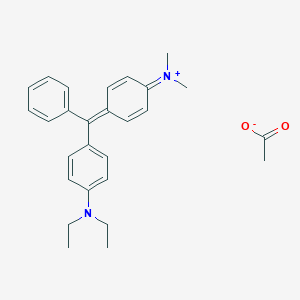
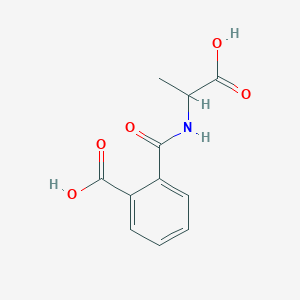
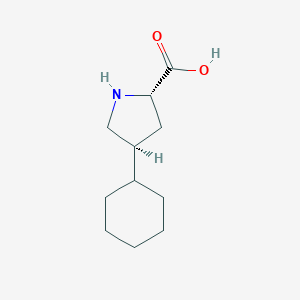

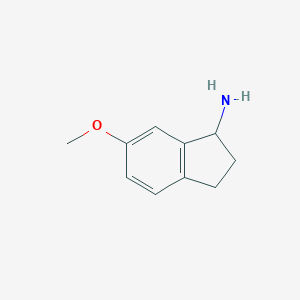
![6-[(2,2-Dimethylhydrazinyl)methylidene]-2-methoxycyclohexa-2,4-dien-1-one](/img/structure/B11987.png)

